molecular formula C17H24N2O4S B2993906 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone CAS No. 919062-34-3

2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone

Cat. No.: B2993906
CAS No.: 919062-34-3
M. Wt: 352.45
InChI Key: ISIPYRBUMPCBSK-UHFFFAOYSA-N
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Description

2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone is a chemical compound that has garnered attention in scientific research due to its unique structural properties and reactivity. This compound is utilized in various fields, including drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone typically involves the coupling of 2-methylpiperidine with 4-(morpholin-4-ylsulfonyl)benzoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound’s unique reactivity makes it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.

    Piperidine derivatives: These compounds, like 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone, are important in drug design and synthesis.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a morpholine sulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-14-4-2-3-9-19(14)17(20)15-5-7-16(8-6-15)24(21,22)18-10-12-23-13-11-18/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPYRBUMPCBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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